molecular formula C9H11ClO2 B1266554 1-(4-Chlorophenoxy)propan-2-ol CAS No. 5335-23-9

1-(4-Chlorophenoxy)propan-2-ol

Cat. No. B1266554
CAS RN: 5335-23-9
M. Wt: 186.63 g/mol
InChI Key: UYVYYJPYMOXMKC-UHFFFAOYSA-N
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Patent
US04125732

Procedure details

To a solution of 3.87 g of p-chlorophenol in 30 ml of tetrahydrofuran is added 1.2 g of sodium hydride (60% dispersion in oil). After one hour, 4.98 g of potassium iodide and 2.54 ml of 1-chloro-2-propanol in 10 ml of tetrahydrofuran is added. The mixture is heated at 80° C. for 18 hours. The mixture is chilled, poured into 300 ml of ice-water containing 3 ml of acetic acid. The mixture is extracted with dichloromethane and the extract washed with saturated sodium bicarbonate and sodium chloride solution. Drying (MgSO4) and removal of the solvent under reduced pressure gives 5.1 g of product as an oil.
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.98 g
Type
reactant
Reaction Step Two
Quantity
2.54 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[H-].[Na+].[I-].[K+].Cl[CH2:14][CH:15]([OH:17])[CH3:16]>O1CCCC1.C(O)(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:14][CH:15]([OH:17])[CH3:16])=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3.87 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
1.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.98 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
2.54 mL
Type
reactant
Smiles
ClCC(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
ice water
Quantity
300 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is chilled
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with dichloromethane
WASH
Type
WASH
Details
the extract washed with saturated sodium bicarbonate and sodium chloride solution
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
(MgSO4) and removal of the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(OCC(C)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.